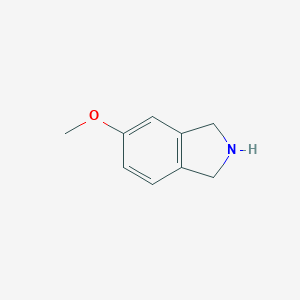

5-Methoxyisoindoline

描述

Structure

3D Structure

属性

IUPAC Name |

5-methoxy-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-11-9-3-2-7-5-10-6-8(7)4-9/h2-4,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBIUUBEQGUPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564163 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-88-1 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2,3-dihydro-1H-isoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Computational Characterization of 5 Methoxyisoindoline Analogues

Spectroscopic Analysis Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure of 5-methoxyisoindoline derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the atomic connectivity and composition of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). savemyexams.comlibretexts.org

In the ¹H NMR spectrum of a this compound analogue, distinct signals reveal the arrangement of protons. For instance, the protons of the methoxy (B1213986) group typically appear as a singlet, while the protons on the isoindoline (B1297411) core and any substituents will exhibit characteristic chemical shifts and coupling patterns based on their electronic environment and proximity to neighboring protons.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound and its derivatives gives rise to a distinct signal, with its chemical shift indicating the type of carbon (e.g., aromatic, aliphatic, or part of a functional group). savemyexams.combhu.ac.in The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often up to 200 ppm, which minimizes signal overlap and simplifies spectral interpretation. libretexts.org Broadband proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each chemically equivalent carbon atom. libretexts.org

Table 1: Representative NMR Data for a this compound Analogue

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.8 | Singlet | Methoxy Protons (-OCH₃) |

| ¹H | ~4.5 | Singlet | Methylene (B1212753) Protons (-CH₂-) |

| ¹H | ~6.8-7.2 | Multiplet | Aromatic Protons |

| ¹³C | ~55 | Singlet | Methoxy Carbon |

| ¹³C | ~50 | Singlet | Methylene Carbon |

| ¹³C | ~110-150 | Singlet | Aromatic Carbons |

Note: The exact chemical shifts can vary depending on the solvent and specific substitutions on the isoindoline ring.

Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. specac.comvscht.cz Each functional group has a characteristic absorption frequency range.

For this compound, the FT-IR spectrum would be expected to show key absorption bands corresponding to:

C-H stretching: Aliphatic C-H stretches from the methylene groups and the methoxy group typically appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches are found slightly above 3000 cm⁻¹. libretexts.orglibretexts.org

N-H stretching: If the nitrogen atom of the isoindoline is secondary, a characteristic N-H stretching band would be observed in the region of 3300-3500 cm⁻¹.

C-O stretching: The stretching vibration of the aryl ether C-O bond of the methoxy group typically results in a strong absorption band in the 1200-1275 cm⁻¹ range.

Aromatic C=C stretching: The stretching of the carbon-carbon bonds within the aromatic ring gives rise to absorptions in the 1400-1600 cm⁻¹ region. libretexts.orglibretexts.org

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300-3500 | Medium | N-H Stretch (secondary amine) |

| 2850-3000 | Medium | Aliphatic C-H Stretch |

| >3000 | Variable | Aromatic C-H Stretch |

| 1400-1600 | Variable | Aromatic C=C Stretch |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.ukwikipedia.org

When a this compound molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺). chemguide.co.uk The m/z value of this molecular ion provides the molecular weight of the compound. Due to its energetic instability, the molecular ion can fragment into smaller, characteristic ions. chemguide.co.ukwikipedia.org

Common fragmentation pathways for isoindoline derivatives may involve the cleavage of the bonds adjacent to the nitrogen atom or the loss of the methoxy group. nih.gov The analysis of these fragment ions provides valuable structural information. libretexts.org For instance, the loss of a methyl group (CH₃) from the methoxy moiety would result in a fragment ion with a mass of (M-15).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov By diffracting a beam of X-rays off a single crystal of a this compound analogue, a diffraction pattern is produced. Analyzing the positions and intensities of the diffracted spots allows for the calculation of an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. nih.gov This method provides an unambiguous determination of the molecule's solid-state conformation and intermolecular interactions. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling

Computational methods, particularly those based on quantum mechanics, are employed to complement experimental data and provide deeper insights into the electronic structure and reactivity of this compound analogues.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgmpg.de DFT calculations are a popular and versatile tool in chemistry for predicting molecular properties. wikipedia.orgnih.gov

For this compound analogues, DFT can be used to:

Optimize Molecular Geometry: Calculate the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Predict Spectroscopic Properties: Simulate NMR chemical shifts and FT-IR vibrational frequencies, which aids in the assignment of experimental spectra.

Analyze Electronic Structure: Determine properties such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential. This information is crucial for understanding the molecule's reactivity and intermolecular interactions. acs.orgyoutube.com

Predict Reactivity: The calculated electronic properties can be used to predict the most likely sites for electrophilic or nucleophilic attack, providing insights into the chemical behavior of the molecule.

The combination of experimental spectroscopic data with DFT calculations provides a robust and comprehensive characterization of this compound and its derivatives. ubc.cascirp.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Molecular Dynamics Simulations and Docking Studies for Ligand-Target Interactions

Molecular dynamics (MD) simulations and molecular docking are powerful in-silico tools to investigate the interactions between a ligand, such as a this compound analogue, and its biological target, which is often a protein or nucleic acid. researchgate.net These methods are crucial in drug discovery for predicting binding affinities and understanding the mechanism of action. nih.govfrontiersin.org

MD simulations provide a dynamic picture of the ligand-target complex over time, revealing conformational changes and the stability of interactions. researchgate.net For instance, simulations can show how a this compound derivative settles into the binding pocket of an enzyme, and which amino acid residues it forms significant contacts with. plos.orgnih.gov The CHARMm force field is commonly used in these simulations to define the potential energy of the system. jmpas.com Analysis of the simulation trajectory can reveal key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the complex. plos.orgnih.gov

Molecular docking, on the other hand, predicts the preferred orientation of a ligand when bound to a target. nih.gov Software like AutoDock and Discovery Studio are frequently used for this purpose. nih.govbrieflands.com Docking studies on various isoindoline derivatives have shown that they can interact with a range of biological targets, including enzymes like protein kinases and receptors involved in cancer and neurological disorders. jmpas.combrieflands.com The binding energy, calculated from the docked conformation, gives an estimate of the ligand's affinity for the target. nih.gov For example, in studies on isoindoline-1,3-dione analogues, docking revealed that specific substitutions on the isoindoline core lead to stronger binding with proteins like TNF-α and various kinases. jmpas.com The methoxy group in this compound analogues can play a crucial role in these interactions, potentially acting as a hydrogen bond acceptor.

| Compound Type | Target Protein | Key Interactions Observed | Docking Software/Force Field |

|---|---|---|---|

| Isoindoline-1,3-dione Analogues | Protein Kinase (e.g., 3MY1) | Hydrogen bonding, Hydrophobic interactions | Discovery Studio, CHARMm |

| N-substituted Isoindoline-1,3-diones | Voltage-gated Sodium Channel | Hydrogen bonding | AutoDock 4.2 |

| Imidazoquinoline Derivatives | Toll-like Receptors 7 and 8 (TLR7/8) | Electrostatic interactions, H-bonds, π-π stacking | GROMACS, CHARMM |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives | E. coli DNA Gyrase, S. aureus Thymidylate kinase | Hydrogen bonding | Not Specified |

Prediction of Electrochemical Behavior and Redox Potentials

The electrochemical properties of this compound analogues are critical for applications in areas such as organic electronics and for understanding their metabolic fate, which can involve redox reactions. mpg.de Density Functional Theory (DFT) is a widely used computational method to predict redox potentials. scielo.org.za

The redox potential of a molecule is related to the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za The HOMO energy correlates with the oxidation potential (electron-donating ability), while the LUMO energy relates to the reduction potential (electron-accepting ability). scielo.org.za The introduction of a methoxy group, an electron-donating group, at the 5-position of the isoindoline ring would be expected to raise the HOMO energy level, making the compound easier to oxidize compared to the unsubstituted isoindoline.

Cyclic voltammetry (CV) is the experimental technique used to measure these properties. scielo.org.za Computational studies on functionalized isoindolinones have shown that these compounds can exhibit redox activity at highly negative potentials. researchgate.net DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311G(d,p), cc-pVTZ), can predict these potentials with reasonable accuracy when correlated with experimental data. scielo.org.zaworldscientific.comresearchgate.net For a series of organic molecules, a linear relationship is often observed between the calculated HOMO/LUMO energies and the experimental oxidation/reduction potentials. scielo.org.za

| Compound Class | Computational Method | Predicted/Measured Property | Key Finding |

|---|---|---|---|

| Functionalized Isoindolinones | Cyclic Voltammetry, DFT | Quasireversible redox potentials (~ -2.8 V vs Fc/Fc⁺) | Redox activity is influenced by specific structural motifs. researchgate.net |

| Fused Triazole-Isoindoline Derivatives | DFT, Cyclic Voltammetry | HOMO-LUMO gap, Redox potentials | These systems act as donor-acceptor materials. researchgate.net |

| Para-substituted Nitrobenzenes | DFT (B3LYP) | Reduction potentials | Excellent correlation between LUMO energy and reduction potential. scielo.org.za |

| Organic Molecules (general) | DFT (B3LYP/COSMO) | pH-dependent redox potentials | A robust protocol for predicting redox potentials at any pH. mdpi.com |

Conformational Analysis and Tautomeric Studies

The biological activity and chemical reactivity of this compound analogues are intrinsically linked to their three-dimensional structure and the potential for tautomerism. chim.it Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and their relative energies. researchgate.net

Tautomerism, the interconversion of structural isomers, is also a relevant phenomenon for the isoindoline core. The isoindole system can exist in two tautomeric forms: 1H-isoindole and the less stable 2H-isoindole. chim.it The introduction of substituents can influence the relative stability of these tautomers. Computational studies on isoindole and its derivatives have shown that the 1H-isoindole form is generally more stable. worldscientific.com The presence of a methoxy group can further influence the tautomeric equilibrium through its electronic effects. Spectroscopic studies, in conjunction with theoretical calculations, can help to identify the predominant tautomeric form in different environments. rsc.org

| Compound System | Methodology | Focus of Study | Key Finding |

|---|---|---|---|

| Isoindole | DFT (B3LYP/6-311G(d,p)) | Tautomeric stability | The 1H-isoindole tautomer is more stable than the 2H-isoindole form. worldscientific.com |

| Isoindole fused Imidazole | Spectroscopy, Micellar assemblies | Lactim-lactam tautomerism | The tautomeric process is modulated by the micellar environment. rsc.org |

| Bis-(N-arylimino)isoindolines | X-ray crystallography | Tautomerism and Conformation | The ionizable hydrogen resides on an exocyclic nitrogen. researchgate.net |

| 5-Substituted Epoxyisoindolines | Synthesis, Acid-catalyzed ring opening | Reaction pathways | A 5-methoxy group influences the outcome of the ring-opening reaction. researchgate.net |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in the crystalline state. tandfonline.com By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, one can identify regions of close contact between neighboring molecules, which correspond to intermolecular interactions like hydrogen bonds and van der Waals forces. iucr.orgnih.gov

For crystals of this compound analogues, Hirshfeld analysis can provide detailed insights into the crystal packing. The analysis generates a unique "fingerprint plot" for each crystal structure, which summarizes the types and relative contributions of different intermolecular contacts. tandfonline.com In studies of various isoindoline-1,3-dione derivatives, Hirshfeld analysis has shown that H···H, O···H, and C···H contacts are typically the most significant contributors to the crystal packing. tandfonline.comtandfonline.com The presence of a methoxy group in a this compound derivative would likely lead to a notable contribution from O···H interactions, which can be indicative of hydrogen bonding. One study on methoxy-substituted isoindoline derivatives noted a higher degree of intermolecular interaction due to the presence of the methoxy groups. tandfonline.com

This technique is valuable for understanding the solid-state properties of these compounds and for crystal engineering, where the goal is to design crystals with specific properties by controlling intermolecular interactions. iucr.orgnih.gov

| Compound Class | Key Intermolecular Contacts Identified | Percentage Contribution (Range) | Significance |

|---|---|---|---|

| 2-(4-arylthiazol-2-yl)isoindoline-1,3-diones | H···H, O···H, S···H, C···H | H···H: 24.4-36.5%, O···H: 8.7-12.1% | Methoxy substitution increased intermolecular interactions. tandfonline.comtandfonline.com |

| General Isoindole Derivatives | C-H···π, π···π, H···H | Not specified | These weak interactions guide crystal packing and are important for biological recognition. iucr.orgnih.gov |

| Benzo[f]isoindole-1,5(2H)-dione derivative | H···H, O···H, C···H | H···H: 65.5%, O···H: 17.5% | Highlights the dominance of H-bonding and van der Waals forces in packing. nih.gov |

| Spiro[isoindoline-1,9′-xanthen]-3-one derivative | H···H, C···H, O···H | H···H: 68.1%, C···H: 21.2%, O···H: 8.7% | Demonstrates the importance of various hydrogen and carbon contacts in a complex system. iucr.org |

Biological Activities and Mechanistic Insights of 5 Methoxyisoindoline and Isoindoline Scaffolded Bioactive Compounds

Overview of the Medicinal Chemistry Significance of the Isoindoline (B1297411) Scaffold

The isoindoline scaffold, a bicyclic framework featuring a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrolidine (B122466) ring, holds a special status in medicinal chemistry. nih.gov It is recognized as a "privileged structure" due to its ability to bind to a wide variety of biological targets, making it a cornerstone for the development of active pharmaceutical ingredients. researchgate.netmdpi.com This versatile core is present in numerous natural products, alkaloids, and synthetic drugs, demonstrating a remarkable range of biological activities. nih.govnih.gov

Several commercially available drugs incorporate the isoindoline skeleton, highlighting its clinical importance. These medications are used for a diverse set of indications, including the treatment of multiple myeloma, leukemia, inflammation, hypertension, and obesity. nih.gov The broad pharmacological profile of isoindoline derivatives includes antitumor, selective serotonin uptake inhibition, anti-inflammatory, antiviral, antipsychotic, and antimicrobial activities. researchgate.netnih.gov The adaptability of the isoindoline scaffold allows for extensive chemical modification, where different functional groups can be added to optimize binding to specific receptors and enhance therapeutic efficacy and pharmacokinetic properties. researchgate.net This synthetic accessibility and the diverse biological functions have made the isoindoline framework a subject of intense and ongoing research in drug discovery. nih.gov

Neurobiological and Neurological Applications

The isoindoline scaffold is a key pharmacophore in the development of agents targeting the central nervous system, with applications ranging from neuroprotection to the modulation of critical neurotransmitter pathways.

Oxidative stress is a key contributor to the cellular damage observed in age-related neurodegenerative conditions such as Alzheimer's and Parkinson's disease. nih.gov Certain synthetic isoindoline-dione derivatives have demonstrated significant neuroprotective effects against oxidative stress in neuronal-like cell lines (SH-SY5Y). nih.govnih.gov

One of the primary mechanisms underlying this neuroprotection is the activation of the NRF2 signaling pathway. nih.gov NRF2 is a transcription factor that plays a critical role in the cellular response to oxidative stress. nih.gov Studies have shown that specific isoindoline derivatives can increase the expression of NRF2 and its associated downstream antioxidant genes, such as NQO-1 and GSTK1. nih.govnih.gov This upregulation of the body's natural antioxidant defense system leads to a reduction in intracellular reactive oxygen species (ROS) and a decrease in carbonylated proteins, which are markers of oxidative damage. nih.gov By scavenging ROS and bolstering cellular antioxidant capacity, these compounds protect neuronal cells from oxidative damage and increase their viability. nih.govnih.gov

Derivatives of the isoindoline scaffold have been reported to interact with multiple neurotransmitter systems, underscoring their potential for modulating brain function. A notable activity reported for isoindoline derivatives is the selective inhibition of serotonin uptake, a mechanism central to the action of many antidepressant medications. nih.gov

Furthermore, research into isoindoline analogs has pointed towards their potential as GABAergic modulators. mdpi.com The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the brain, and its modulation is a key strategy for treating conditions like anxiety and epilepsy. The semi-rigid structure of the isoindoline scaffold is well-suited for engaging in the key receptor-ligand interactions necessary for modulating GABAA receptors. mdpi.com Some aromatic amino acid-derived isoindoline esters have shown promise as anticonvulsant candidates, supporting the hypothesis that they can modulate GABAA receptor binding affinity. mdpi.com

A key strategy in the symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain. researchgate.net This is often achieved by inhibiting the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com The isoindoline-1,3-dione (phthalimide) fragment is a noteworthy pharmacophore for the design of cholinesterase inhibitors, as it is known to interact with the peripheral anionic site of AChE. researchgate.net

Numerous studies have synthesized and evaluated series of isoindoline-1,3-dione derivatives as potent inhibitors of both AChE and BuChE. mdpi.com Modifications to the core structure, such as the introduction of N-benzylpiperidine, N-benzylamine, or benzamide pyridinium moieties, have yielded compounds with significant inhibitory activity, often in the micromolar to nanomolar range. mdpi.comnih.gov For instance, certain isoindoline-1,3-dione-N-benzyl pyridinium hybrids displayed potent AChE inhibition with IC50 values ranging from 2.1 to 7.4 μM. mdpi.com Another study found that a derivative bearing a benzamide pyridinium group was a highly potent BuChE inhibitor with an IC50 value of 0.08 µM. nih.gov

| Compound Type | Target Enzyme | Reported IC50 Value | Reference |

|---|---|---|---|

| Isoindoline-1,3-dione with N-benzylpiperidinylamine moiety | AChE | 87 nM | mdpi.com |

| Isoindoline-1,3-dione with N-benzylpiperidinylamine moiety | BuChE | 7.76 µM | mdpi.com |

| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative | AChE | 0.91 µM | mdpi.com |

| N-benzyl pyridinium hybrid (para-fluoro substituted) | AChE | 2.1 µM | researchgate.net |

| Isoindoline-1,3-dione benzamide pyridinium derivative (7c) | BuChE | 0.08 µM | nih.gov |

| Isoindoline-1,3-dione benzamide pyridinium derivative (7j) | AChE | 0.26 µM | nih.gov |

The dopamine system is crucial for motor control, motivation, and cognition, and its receptors, particularly the D2 receptor, are primary targets for antipsychotic medications. mdpi.com Research has demonstrated that the isoindoline scaffold can be engineered to interact with dopamine receptors with high affinity and selectivity.

Specifically, a series of 5-substituted-2,3-dihydro-1H-isoindoles has been designed to target the dopamine D3 receptor, achieving high affinity (pKi of 8.3) and over 100-fold selectivity against other aminergic receptors. nih.gov While distinct, the D2 and D3 receptors are part of the D2-like family and share significant structural homology. mdpi.com Further research on structurally related methoxy-substituted indole compounds has led to the identification of derivatives with high, nanomolar affinity and more than 100-fold selectivity for the human D2 receptor compared to the D3 subtype. nih.gov Additionally, isoquinoline alkaloids like tetrahydroprotoberberines (THPBs), which share structural similarities with isoindolines, have been shown to act as antagonists at the D2 family of dopamine receptors. nih.gov These findings collectively indicate that the isoindoline core is a viable scaffold for developing ligands that can selectively target dopamine receptor subtypes.

Anti-Inflammatory and Immunomodulatory Activities

The isoindoline scaffold is the foundation for a class of compounds known as immunomodulatory drugs (IMIDs), which includes thalidomide and its analogs. researchgate.net These molecules are capable of modulating the immune system through various mechanisms of action and are used in treating certain cancers and inflammatory conditions. researchgate.net

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are key mediators of inflammation, catalyzing the conversion of arachidonic acid into prostaglandins. There are two primary isoforms, COX-1 and COX-2; COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs.

A number of isoindoline-1,3-dione derivatives have been synthesized and evaluated for their ability to inhibit COX enzymes. nih.govscience.govnih.gov In one study, a series of N-substituted 1H-isoindole-1,3(2H)-dione derivatives were synthesized and tested for their COX inhibitory activity. Three of the synthesized compounds demonstrated greater inhibition of COX-2 than the reference drug meloxicam, while another three showed stronger inhibition of COX-1. chemicalbook.com Another study designed novel isoindoline hybrids, with six derivatives showing moderate COX-2 inhibition with IC50 values ranging from 0.11 to 0.18 µM, which is comparable to the standard drug celecoxib (IC50 = 0.09 µM). myskinrecipes.com Molecular docking studies suggest that for certain isoindoline-1,3-dione derivatives, the aryl group is more effective in binding to the COX-2 enzyme, whereas an amino group participates more effectively in binding to COX-1. science.gov One synthesized compound, ZJ1, showed potent blockage and ligand efficiency towards the COX-2 enzyme, higher than that of indomethacin and close to that of celecoxib. science.govnih.gov

Table 1: COX-2 Inhibition by Isoindoline Hybrid Derivatives

| Compound | COX-2 IC50 (µM) |

|---|---|

| 10b | 0.11 - 0.18 |

| 10c | 0.11 - 0.18 |

| 11a | 0.11 - 0.18 |

| 11d | 0.11 - 0.18 |

| 13 | 0.11 - 0.18 |

| 14 | 0.11 - 0.18 |

| Celecoxib (Standard) | 0.09 |

This table is based on data from a study on novel isoindoline hybrids incorporating various pharmacophores. myskinrecipes.com

General Anti-Inflammatory Effects of Isoindoline Derivatives

The inhibition of COX enzymes by isoindoline derivatives is a primary mechanism for their anti-inflammatory effects. Several compounds from this class have demonstrated significant anti-inflammatory activity in preclinical models. For instance, isoindoline-1,3-dione derivatives have been recognized for their positive effects on inflammatory pathologies. researchgate.net

In an in vivo study, the most active isoindoline hybrid compounds showed outstanding anti-inflammatory activity, measured by edema inhibition, which was better than the reference drug diclofenac. myskinrecipes.com Another study synthesized a series of aminoacetylenic isoindoline-1,3-diones which were effective in reducing carrageenan-induced inflammation in rats. medchemexpress.com One derivative, 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione, was found to have pronounced anti-inflammatory effects in models of formalin-induced edema and cotton pellet granuloma. mdpi.com These findings underscore the potential of the isoindoline scaffold in developing new anti-inflammatory agents.

Anticancer and Antitumor Research

The isoindoline core is a feature of several compounds investigated for their potential in cancer therapy. These derivatives have been shown to exert their effects through various mechanisms, including direct cytotoxicity to cancer cells, induction of cell cycle arrest, and inhibition of enzymes crucial for cancer progression.

Cytotoxicity Against Cancer Cell Lines

A significant body of research has focused on the cytotoxic effects of isoindoline derivatives against a variety of cancer cell lines. For example, newly synthesized isoindole derivatives have been evaluated for their effects on human lung adenocarcinoma (A549), human cervical carcinoma (HeLa), human prostate carcinoma (PC3), human breast carcinoma (MCF-7), and human colorectal carcinoma (Caco-2) cell lines. nih.gov

In one study, isoindole-1,3-dione derivatives were synthesized and tested against HeLa, C6 (glioma), and A549 cell lines. researchgate.net Compound 7 from this series, which contains azide and silyl ether groups, showed higher inhibitory activity against A549 cells (IC50 = 19.41 µM) than the standard anticancer drug 5-Fluorouracil. researchgate.net Another investigation into N-substituted isoindoline-1,3-dione derivatives against K562 and Raji blood cancer cell lines found that 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione had the most potent inhibitory effect, with a CC50 of 0.26 µg/mL for Raji cells. nih.gov Further analysis revealed this compound induced both apoptosis and necrosis in Raji cells. nih.gov

Table 2: Cytotoxicity of Isoindoline-1,3-dione Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 / CC50 |

|---|---|---|

| Compound 7 | A549 | 19.41 µM |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | 0.26 µg/mL |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | 3.81 µg/mL |

| N-benzylisoindole derivative 3 | A549-Luc | 114.25 µM |

| N-benzylisoindole derivative 4 | A549-Luc | 116.26 µM |

This table compiles data from studies evaluating the cytotoxic potential of various isoindoline derivatives. researchgate.netnih.govnih.gov

Cell Cycle Arrest Mechanisms (e.g., G2/M phase arrest)

In addition to inducing cell death, some bioactive compounds exert their anticancer effects by halting the cell cycle, thereby preventing cancer cell proliferation. The G2/M phase is a critical checkpoint in the cell cycle, and its arrest can lead to apoptosis.

A small molecule with a 2,3-dihydro-1H-isoindolin-1-one core, CDS-3078, was found to induce cell cycle arrest at the G2/M phase in HeLa cervical cancer cells. mdpi.com Treatment with this compound led to a concentration-dependent increase in the proportion of cells in the G2/M phase, rising from 7.97% in control cells to 99.35% at a 10 µM concentration. mdpi.com This arrest was associated with a decrease in the expression levels of key cell cycle proteins, including cyclin B1, CDK1, and CDC25C. mdpi.com The study concluded that CDS-3078 induces apoptosis via p53-mediated cell cycle arrest. mdpi.com Research on other, non-isoindoline, compounds has also shown that inducing G2/M arrest is a viable mechanism for inhibiting cancer cell growth and promoting apoptosis. nih.govnih.gov

Targeting Specific Enzymes in Oncology (e.g., Histone Deacetylase (HDAC) Inhibition)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development of cancer, making them an attractive target for anticancer drug development. google.com HDAC inhibitors work by inducing hyperacetylation of histones, which leads to the relaxation of chromatin and the transcription of tumor suppressor genes. nih.gov This can result in cell cycle arrest, differentiation, and apoptosis of cancer cells. nih.gov

Several isoindoline-based compounds have been developed as potent HDAC inhibitors. A series of novel derivatives containing an isoindolinone skeleton demonstrated nanomolar IC50 values against HDAC1. nih.gov Specifically, compounds 5a, 5b, and 13a had IC50 values of 65.6 nM, 65.1 nM, and 57.9 nM, respectively. nih.gov In another study, a series of potent inhibitors of HDAC8 were described that feature a substituted isoindolinyl capping group. The presence of a 5-substituent on the isoindoline ring was shown to sometimes confer improved enzyme inhibition.

Table 3: HDAC1 Inhibition by Isoindolinone Derivatives

| Compound | HDAC1 IC50 (nM) |

|---|---|

| 5a | 65.6 |

| 5b | 65.1 |

| 13a | 57.9 |

This table is based on data from a study on novel isoindolinone derivatives as potent HDAC inhibitors. nih.gov

Metabolic Regulation and Enzyme Modulation

The isoindoline scaffold has also been incorporated into molecules designed to modulate the activity of various enzymes involved in metabolic processes. While specific studies on 5-methoxyisoindoline in this area are not prominent, derivatives of the broader isoindoline class have shown activity against several metabolic enzymes.

For example, isoindolinone derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), which are zinc-dependent enzymes involved in cellular pH balance, respiration, and other metabolic pathways. nih.gov Novel isoindolinone derivatives demonstrated potent, low nanomolar inhibitory activities against human carbonic anhydrase I and II isoforms. nih.gov Another study focused on the development of tryptophanol-derived isoindolinone p53 activators, where understanding the metabolic stability and metabolite profile was crucial for optimizing the compound's structure and antiproliferative activity. Furthermore, isoindoline–pyridine derivatives have been investigated for their potential as antidiabetic agents through the dual inhibition of α-glycosidase and α-amylase, enzymes involved in carbohydrate digestion.

ADAMTS-4/5 Inhibition for Osteoarthritis Treatment

The degradation of aggrecan, a key component of cartilage, is a hallmark of osteoarthritis (OA), and the enzymes ADAMTS-4 (a disintegrin and metalloproteinase with thrombospondin motifs 4) and ADAMTS-5 are primarily responsible for this breakdown. nih.gov Consequently, the inhibition of ADAMTS-4 and ADAMTS-5 is a significant therapeutic strategy for developing disease-modifying osteoarthritis drugs (DMOADs). nih.govmdpi.com Research has led to the discovery of novel isoindoline amide scaffolds as potent inhibitors of both ADAMTS-4 and ADAMTS-5. nih.govnih.govacs.org

Starting from a known ADAMTS-5 inhibitor, a scaffold hopping strategy was employed to develop these new isoindoline derivatives. nih.govnih.gov One representative compound, designated as compound 18 in a 2022 study, demonstrated high potency in inhibiting both ADAMTS-4 and ADAMTS-5. nih.govacs.org This compound also showed good selectivity over other metalloproteases, possessed excellent drug-like properties, and exhibited favorable pharmacokinetic profiles across different species. nih.govnih.gov In vivo studies using rat models of osteoarthritis confirmed that this isoindoline amide derivative could produce dose-dependent efficacy, highlighting its potential in targeting cartilage degradation in OA treatment. nih.govnih.gov

The mechanism of these inhibitors involves targeting the enzymes that cleave aggrecan, thereby preventing the loss of glycosaminoglycans (GAGs), which are crucial for cartilage function. nih.gov The development of small-molecule inhibitors for ADAMTS-4/5 has been challenging, but the isoindoline amide scaffold represents a promising advancement in this area. nih.govacs.org

Table 1: Investigational Isoindoline Amide Scaffolds as ADAMTS-4/5 Inhibitors

| Compound Scaffold | Target Enzyme(s) | Therapeutic Application | Key Findings |

|---|---|---|---|

| Isoindoline Amide | ADAMTS-4, ADAMTS-5 | Osteoarthritis | High potency and selectivity, favorable pharmacokinetics, and dose-dependent efficacy in animal models. nih.govnih.gov |

AMPK Activation and Research in Lipid Metabolism

AMP-activated protein kinase (AMPK) is a crucial enzyme that functions as a cellular energy sensor, playing a key role in regulating glucose and lipid metabolism. nih.govnih.govmdpi.com Activation of AMPK is considered an attractive strategy for treating metabolic disorders like type 2 diabetes and obesity. nih.govgoogle.com Isoindoline derivatives have been identified as potent activators of the AMPK enzymatic complex. google.com

Specifically, isoindoline-1,3-dione derivatives, when appropriately functionalized, can significantly stimulate AMPK activity. google.com This activation is central to managing lipid metabolism. nih.gov When activated, AMPK phosphorylates and inactivates key enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase (ACC). nih.govmdpi.com This inhibition of ACC leads to a decrease in de novo fatty acid synthesis and promotes fatty acid oxidation. nih.govmdpi.com

Chronic activation of AMPK in the liver has been shown to increase lipid oxidation, which in turn reduces hepatic triglyceride content and body adiposity. nih.gov This suggests a vital role for hepatic AMPK in remodeling lipid metabolism between the liver and adipose tissue. nih.gov Therefore, isoindoline-based AMPK activators are being investigated for their potential in the therapeutic treatment of metabolic diseases characterized by dysregulated lipid metabolism. google.com

Table 2: Role of Isoindoline Derivatives in AMPK Activation and Lipid Metabolism

| Compound Class | Biological Target | Mechanism of Action | Investigational Area |

|---|---|---|---|

| Isoindoline-1,3-dione derivatives | AMP-activated protein kinase (AMPK) | Direct activation of the AMPK enzymatic complex. google.com | Regulation of lipid metabolism for metabolic disorders like diabetes and obesity. google.com |

Stimulation of Mitochondrial Respiration

While direct studies specifically linking this compound to the stimulation of mitochondrial respiration are not prominent, the broader class of indole derivatives, which share structural similarities, has been studied in the context of mitochondrial function. For instance, 5-methoxyindole-2-carboxylic acid (MICA) is a known reversible inhibitor of the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH). researchgate.netnih.gov DLDH is a component of the pyruvate dehydrogenase complex, which is critical for aerobic respiration. researchgate.net Inhibition of DLDH by MICA can affect mitochondrial processes. researchgate.netnih.gov However, it is important to note that MICA is an indole, not an isoindoline, and its effect is inhibitory rather than stimulatory.

Further research into isoindoline-scaffolded compounds is necessary to determine their precise effects on mitochondrial respiration. The modulation of mitochondrial function is a complex process, and the specific impact of the isoindoline core on the electron transport chain and oxidative phosphorylation remains an area for future investigation.

Other Investigational Biological Activities

Antimicrobial and Antifungal Properties

The isoindoline scaffold is a core component of various compounds investigated for their antimicrobial and antifungal activities. nih.gov Studies have evaluated isoindolinone derivatives against several bacterial and fungal strains, including Staphylococcus aureus, Bacillus cereus, Klebsiella pneumoniae, Escherichia coli, Candida albicans, and Yarrowia lipolytica. nih.gov

The antimicrobial properties are often influenced by the specific substituents attached to the isoindolinone ring. nih.gov For example, one study found that an isoindolinone derivative containing a cyclohexanol group exhibited a broader spectrum and more potent antimicrobial activity compared to other derivatives. nih.gov This enhanced activity is thought to be due to the cyclohexanol group increasing the permeability of bacterial and fungal cell membranes, leading to cell death. nih.gov In contrast, replacing this group with an ethyl group significantly reduced antimicrobial effects. nih.gov

Other related heterocyclic structures, such as isoquinoline derivatives, have also demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Similarly, various indole derivatives have shown the ability to kill antibiotic-resistant bacteria and potentiate the effects of existing antibiotics. nih.gov

Table 3: Antimicrobial and Antifungal Spectrum of Isoindoline Derivatives

| Pathogen | Type | Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | Active | nih.gov |

| Bacillus cereus | Gram-positive bacteria | Active | nih.gov |

| Klebsiella pneumoniae | Gram-negative bacteria | Active | nih.gov |

| Escherichia coli | Gram-negative bacteria | Active | nih.gov |

| Candida albicans | Fungus | Active | nih.gov |

| Yarrowia lipolytica | Fungus | Active | nih.gov |

Antidiabetic Effects

Isoindoline-containing compounds have been explored as potential agents for the management of diabetes. nih.govmdpi.com One of the primary strategies for controlling hyperglycemia in type 2 diabetes is the inhibition of carbohydrate-digesting enzymes like α-glycosidase and α-amylase. nih.govmdpi.com By slowing carbohydrate digestion, these inhibitors reduce the rate of glucose absorption and lower the postprandial rise in blood glucose. researchgate.net

Research has focused on novel polycyclic compounds that integrate isoindoline and quinoline scaffolds. nih.gov Certain pyridine derivatives synthesized from 2-(4-acetylphenyl)isoindoline-1,3-dione have shown noteworthy inhibitory activity against both α-glycosidase and α-amylase, with potency comparable to or greater than the standard drug acarbose. nih.govmdpi.com One particular compound from this class, compound 7d, demonstrated significant dual inhibitory action in laboratory tests. nih.gov

While some studies on the antidiabetic effects of methoxy-containing heterocyclic compounds have focused on indole derivatives like 5-methoxyindole-2-carboxylic acid (MICA), it is the distinct isoindoline scaffold that has been incorporated into novel synthetic enzyme inhibitors. researchgate.netnih.govnih.gov The findings suggest that isoindoline-integrated structures are promising candidates for the development of new antidiabetic therapeutics. nih.gov

Modulation of G-protein Coupled Receptors (GPCRs) and Ion Channels

The isoindoline structure is a recognized pharmacophore present in various clinically used drugs that act on a range of biological targets, including GPCRs and ion channels. mdpi.com Although specific research focusing exclusively on this compound's interaction with these targets is limited, the broader family of isoindoline derivatives has a well-established role in pharmacology. mdpi.comdoaj.org

Derivatives of isoindoline are known to possess diverse pharmacological properties, and their synthesis is often pursued to develop new therapeutic agents acting on the central nervous system and other systems where GPCRs and ion channels are prevalent. mdpi.comdoaj.org For example, isoindoline-1,3-dione (phthalimide) derivatives have been designed as inhibitors of acetylcholinesterase, an enzyme critical in neurotransmission, and have shown interaction with its peripheral anionic site. nih.gov The versatility of the isoindoline core allows for its decoration with various functional groups to achieve optimal binding to different receptors and channels. mdpi.com Further investigation is required to elucidate the specific modulatory effects of this compound on particular GPCRs and ion channels.

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Understanding the relationship between a molecule's structure and its biological activity is fundamental to the design of new therapeutic agents. For isoindoline-based compounds, SAR studies guide the rational design of analogs with improved potency, selectivity, and pharmacokinetic profiles.

The biological activity of isoindoline derivatives is highly sensitive to the nature and position of substituents on the scaffold. The placement of functional groups can drastically alter a compound's potency and even its mechanism of action.

For instance, the position of a methoxy (B1213986) group on a related indole-based scaffold has been shown to be a critical determinant of anticancer activity. In a study on indolyl-pyridinyl-propenones, a 5-methoxy substitution was found to be optimal for inducing a specific type of non-apoptotic cell death called methuosis. nih.gov However, moving the methoxy group to the 6-position switched the biological activity to microtubule disruption, while shifting it to the 4- or 7-position diminished or eliminated its methuosis-inducing effects. nih.gov This highlights how subtle changes in the substitution pattern can profoundly influence the pharmacological outcome.

Similarly, in the development of quinazoline-based inhibitors, the position and nature of substituents on an associated aniline ring significantly impacted activity. Meta-substitutions were often favored over para-substitutions, and small hydrophobic groups like chlorine or methyl groups led to elevated inhibitory activity, whereas ortho-substitutions resulted in less potent compounds. mdpi.com These principles are broadly applicable to heterocyclic scaffolds like isoindoline, where the electronic and steric properties of substituents dictate the interaction with biological targets. For example, replacing a hydroxyl group with a fluorine atom, a common bioisosteric replacement, can block unwanted metabolic processes while maintaining similar biological activity. chemrxiv.org

Table 1: Illustrative Impact of Methoxy Group Position on the Biological Activity of Indolyl-Pyridinyl-Propenones

| Compound | Methoxy Position | Primary Biological Effect | Potency |

| Analogue 1a | 5-OCH₃ | Induction of Methuosis | Optimal |

| Analogue 9a | 4-OCH₃ | Attenuated Methuosis | Reduced |

| Analogue (from study) | 6-OCH₃ | Microtubule Disruption | Potent |

| Analogue 9c | 7-OCH₃ | No Methuosis Activity | Inactive |

This table is based on findings from a study on indolyl-pyridinyl-propenones, illustrating the principle that substituent position is critical for determining the biological mechanism and potency. nih.gov

Scaffold hopping is a crucial strategy in medicinal chemistry used to discover structurally novel compounds that retain the biological activity of a known parent compound. nih.gov This approach involves replacing the central core of a molecule with a different, often bioisosteric, scaffold. mdpi.com The goal is to identify new chemical entities with improved properties, such as enhanced potency, better pharmacokinetic profiles, reduced toxicity, or novel intellectual property protection. nih.govbiosolveit.de

For a privileged scaffold like isoindoline, lead optimization often involves iterative modifications to enhance its drug-like properties. mdpi.com If a lead compound based on the this compound core shows promise but suffers from liabilities like poor metabolic stability, chemists might employ scaffold hopping. This could involve replacing the isoindoline core with a structurally distinct but functionally similar heterocycle, while aiming to preserve the key interactions with the biological target. researchgate.net

Strategies for lead optimization and scaffold hopping include:

Bioisosteric Replacement: Swapping functional groups or entire ring systems with others that have similar physical or chemical properties to improve biological effects or pharmacokinetics. mdpi.com For example, replacing a phthaloyl ring with an isoindolinone ring in the development of lenalidomide was envisioned to increase molecular stability and bioavailability. mdpi.com

Ring Opening/Closure: Modifying the core by breaking or forming rings to create a new scaffold. nih.gov

Computational Methods: Using computer models to screen virtual libraries of compounds for new scaffolds that fit the pharmacophore model of the original lead compound. biosolveit.de

These strategies allow chemists to explore new chemical space, moving away from a potentially problematic parent structure while retaining the desired therapeutic activity. chimia.ch

Metabolic stability is a critical parameter that determines a drug's pharmacokinetic profile, including its half-life, bioavailability, and clearance. It refers to a compound's susceptibility to being broken down by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver. A compound that is metabolized too quickly may not remain in the body long enough to exert its therapeutic effect, while one that is too stable could accumulate and cause toxicity. researchgate.net

In the development of isoindoline-based drugs, assessing metabolic stability is a key step. Early-stage in vitro assays using liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) are employed to predict in vivo pharmacokinetics. mdpi.com These assays measure parameters like the rate of disappearance of the parent compound over time, from which intrinsic clearance (CLint) and half-life (T1/2) can be calculated. mdpi.com

For example, a study on tryptophanol-derived isoindolinones identified the indole part of the scaffold as a primary site of oxidative metabolism by CYP enzymes. nih.gov To improve metabolic stability, researchers pursued structural modifications, such as protecting the indole nitrogen. This strategy aimed to block the metabolic "soft spot," thereby enhancing the compound's resistance to degradation and improving its pharmacokinetic profile. nih.gov Such metabolism-guided optimization is a cornerstone of modern drug design.

Table 2: Key Pharmacokinetic Parameters Influenced by Metabolic Stability

| Parameter | Description | Impact of Low Metabolic Stability | Impact of High Metabolic Stability |

| Half-life (T₁/₂) | Time required for the drug concentration in the body to reduce by half. | Short half-life, requiring more frequent dosing. | Long half-life, allowing for less frequent dosing. |

| Bioavailability (F) | The fraction of an administered dose that reaches systemic circulation. | Low bioavailability due to extensive first-pass metabolism in the liver. | Higher bioavailability. |

| Clearance (CL) | The rate at which a drug is removed from the body. | High clearance. | Low clearance. |

| Therapeutic Window | The range of drug concentrations that produces therapeutic effects without toxicity. | May be narrowed, increasing risk of adverse effects or treatment failure. | Can be wider, potentially improving the safety and efficacy profile. |

During metabolism, some drugs can be converted into chemically reactive metabolites. nih.gov These electrophilic species can covalently bind to essential macromolecules like proteins and DNA, disrupting their function and potentially leading to cellular damage and toxicity. nih.govevotec.com The formation of reactive metabolites is a significant concern in drug development as it is implicated in idiosyncratic adverse drug reactions, particularly drug-induced liver injury. washington.edu

The risk assessment for isoindoline-based compounds involves screening for their potential to form reactive metabolites. This is often done using in vitro assays where the compound is incubated with liver microsomes in the presence of "trapping agents" like glutathione (GSH). evotec.com If a reactive metabolite is formed, it will react with GSH to form a stable adduct that can be detected by mass spectrometry. evotec.comwashington.edu

Table 3: Common Methodologies in Reactive Metabolite Risk Assessment

| Method | Purpose | Description |

| Glutathione (GSH) Trapping | To detect and identify reactive electrophilic metabolites. | The drug candidate is incubated with liver microsomes and GSH. Stable GSH adducts are identified by mass spectrometry. evotec.com |

| Covalent Binding Studies | To quantify the extent of irreversible binding to proteins. | Radiolabeled drug is incubated with liver microsomes, and the amount of radioactivity permanently bound to proteins is measured. |

| Structural Alert Analysis | To identify chemical moieties with known bioactivation potential. | The chemical structure is computationally or manually scanned for fragments known to be precursors to reactive species. acs.org |

| In Vitro Toxicity Assays | To assess the potential for cell injury. | Drug candidates are tested in cellular models (e.g., hepatocytes) to measure cytotoxicity, mitochondrial impairment, or other toxicity markers. nih.gov |

Emerging Applications and Future Research Directions

Role in Material Science and Advanced Materials Development

Advanced materials are engineered to exhibit superior performance and possess novel structures. up.pt The development of these materials is crucial for technological advancement across various sectors. up.pt 5-Methoxyisoindoline and its derivatives are being explored for their utility in creating new materials with specific, desirable properties. researchgate.netiucr.org

Organic Cathode Materials for Energy Storage

The demand for efficient and sustainable energy storage solutions has spurred research into organic electrode materials as alternatives to traditional inorganic ones. nih.govoaepublish.com Organic compounds offer the advantages of structural tunability and environmental friendliness. nih.govmdpi.com In this context, derivatives of this compound are being investigated for their potential as organic cathode materials. Phthalimide (B116566) derivatives, which share a core structure with isoindoline-1,3-diones, are recognized as important scaffolds for new materials. researchgate.netiucr.org The exploration of isoindoline-based compounds in this area is a promising avenue of research. The performance of organic cathodes is evaluated based on their capacity, energy density, and cycle life. For instance, some organic materials have demonstrated high reversible capacities and excellent stability over numerous cycles. nih.govoaepublish.com

| Material | Reversible Capacity (mAh g⁻¹) | Cycle Life | Rate | Energy Density (Wh kg⁻¹) |

|---|---|---|---|---|

| BAQIT (in Li-ion) | >190 | 300 cycles | 0.1C | - |

| BAQIT (in Na-ion) | 130 | 90 cycles | 0.1C | - |

| Pyrene-4, 5, 9, 10-tetraone | 336 | >1000 cycles | - | 186.7 |

| BBQPH | 498.6 | - | 0.2 A·g⁻¹ | 355 |

| TAPQ | 443 | - | - | - |

Applications in Polymers and Coatings

The versatility of this compound extends to the development of advanced polymers and coatings. Polymer colloids are utilized in a wide array of products, including coatings and adhesives. nih.gov The incorporation of functional molecules like this compound derivatives can impart specific properties to these materials. For example, phthalimide derivatives are known to be useful scaffolds for new materials. iucr.org Research in this area focuses on creating coatings with enhanced durability, specific functionalities, or improved performance characteristics. researchgate.net The use of such compounds in polymer formulations can lead to materials with tailored optical, electronic, or protective properties. frontiersin.org

Application in Agrochemicals

Catalyst Development and Ligand Design for Transition Metal Complexes

In the field of catalysis, the design of ligands is critical for the development of efficient and selective transition metal complexes. researchgate.net Transition metals form complex ions by bonding with ligands, which are molecules or ions that donate a pair of electrons. studymind.co.ukphysicsandmathstutor.com this compound and its derivatives have potential applications as ligands in homogeneous catalysis. ambeed.comnih.gov The electronic and steric properties of the ligand influence the reactivity and selectivity of the catalyst. nih.gov Research in this area involves synthesizing new ligands based on the this compound scaffold and evaluating their performance in various catalytic reactions, such as cross-coupling reactions. sigmaaldrich.com The goal is to develop catalysts that are not only highly active but also stable and capable of promoting specific chemical transformations with high precision. rsc.org

Sustainable Chemical Synthesis of Isoindoline (B1297411) Compounds

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to create more environmentally friendly and efficient processes. sioc-journal.cncnr.it The sustainable synthesis of isoindoline compounds, including this compound, is an active area of research. rsc.org This involves the use of eco-friendly reagents, solvents, and catalysts, as well as developing synthetic routes that minimize waste and energy consumption. cnr.it For example, microwave-assisted synthesis has been explored as an unconventional and potentially greener method for preparing N-benzylphthalimides, which are related to isoindoline derivatives. researchgate.netiucr.org Future research will likely focus on developing novel, sustainable synthetic pathways to this compound and other isoindoline compounds, potentially utilizing bio-based feedstocks and energy-efficient reaction conditions. rsc.org

Integration of Artificial Intelligence and Machine Learning in Isoindoline Research

Artificial intelligence (AI) and machine learning (ML) are powerful tools that are transforming scientific research by enabling the analysis of large and complex datasets. frontiersin.orgnih.gov In the context of isoindoline research, AI and ML can be applied in several ways. researchgate.net For instance, machine learning algorithms can be used to predict the properties and activities of new this compound derivatives, accelerating the discovery of novel materials and catalysts. neuralconcept.com AI can also aid in the design of synthetic routes by predicting reaction outcomes and optimizing reaction conditions. mdpi.commdpi.com The integration of AI and ML has the potential to significantly expedite the research and development process for isoindoline-based compounds, from initial design to practical application. researchgate.netnih.govswan.ac.ukeuropa.eu

常见问题

Q. What established synthetic routes are available for 5-Methoxyisoindoline and its derivatives?

The primary method involves alkoxylation of halogenated isoindoline precursors. For example, treating 5-chloroisoindoline derivatives with sodium methoxide in polar aprotic solvents (e.g., THF) under reflux conditions replaces the chlorine atom with a methoxy group, yielding this compound derivatives with yields ranging from 65% to 85% . Characterization of the hydrochloride salt form (e.g., this compound hydrochloride, CAS 1159822-61-3) requires rigorous purification and validation via spectroscopic techniques .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the methoxy group position and aromatic proton environments.

- Infrared Spectroscopy (IR) : For identifying functional groups like C-O and N-H stretches.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- PubChem Data : Cross-referencing canonical SMILES, InChI keys, and molecular formulas (e.g., C₉H₁₁NO) ensures structural accuracy .

Q. How can researchers assess the purity and stability of this compound during storage?

- Chromatographic Methods : Use HPLC or GC-MS to monitor degradation products.

- Thermogravimetric Analysis (TGA) : Assess thermal stability under varying conditions.

- Storage Protocols : Store in inert atmospheres at low temperatures (-20°C) to minimize oxidation or hydrolysis, as recommended for similar heterocyclic compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency.

- Temperature Control : Reflux temperatures (60–100°C) balance reaction rate and side-product formation.

- Steric and Electronic Effects : Use bulky amines or electron-donating substituents to direct regioselectivity .

- Statistical Design : Employ response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent ratio) .

Q. How should contradictions in reported biological activities of this compound analogs be addressed?

- Comparative Assays : Replicate studies using standardized protocols (e.g., NIH/3T3 cell lines for cytotoxicity) to isolate variables.

- Structural-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to identify key pharmacophores.

- Meta-Analysis : Evaluate biases in prior datasets, such as inconsistent purity thresholds or assay sensitivity .

Q. What computational strategies predict the bioactivity and binding mechanisms of this compound?

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinase inhibitors).

- Quantum Mechanical Calculations : Analyze electron density maps to predict reactivity at the 5-position.

- Machine Learning : Train models on PubChem bioassay data to prioritize derivatives for synthesis .

Q. How can researchers ensure reproducibility in this compound studies?

- Detailed Experimental Protocols : Include step-by-step synthesis, purification, and characterization workflows, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry standards).

- Open Data Practices : Share raw NMR spectra, chromatograms, and crystallographic data in supplementary materials.

- Ethical Reporting : Disclose conflicts of interest and validate results through independent replication .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., varying IC₅₀ values), apply triangulation by combining experimental, computational, and literature data to identify methodological outliers .

- Ethical Compliance : Follow institutional guidelines for chemical safety (e.g., TCI America’s SDS protocols) and data integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。